molecular formula C15H12F2N2O B11852781 3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one

Cat. No.: B11852781
M. Wt: 274.26 g/mol
InChI Key: ISINHULIJDRCSJ-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two fluorophenyl groups and an amino group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-fluorobenzaldehyde and 4-fluoroaniline can form an intermediate Schiff base, which can then undergo cyclization with a suitable reagent to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The azetidinone ring can be reduced to form corresponding amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Lacks the fluorine substituents, which can affect its reactivity and biological activity.

    3-Amino-4-(2-chlorophenyl)-1-(4-chlorophenyl)azetidin-2-one: Contains chlorine instead of fluorine, leading to different chemical and physical properties.

Uniqueness

3-Amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it valuable for specific applications in medicinal and materials chemistry.

Properties

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-(4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C15H12F2N2O/c16-9-5-7-10(8-6-9)19-14(13(18)15(19)20)11-3-1-2-4-12(11)17/h1-8,13-14H,18H2

InChI Key

ISINHULIJDRCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N)F

Origin of Product

United States

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